molecular formula C25H30N4O3S B2375784 N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359133-58-6

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2375784
CAS No.: 1359133-58-6
M. Wt: 466.6
InChI Key: UBBVHZFXYSZKAH-UHFFFAOYSA-N
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Description

This compound belongs to the triazaspiro[4.5]decane carboxamide class, characterized by a spirocyclic core integrating nitrogen and sulfur heteroatoms. Its structure includes:

  • A 2,4-dimethoxyphenyl group at the N-terminal carboxamide position.
  • A 3,4-dimethylphenyl substituent at the C2 position.
  • A methylthio (SCH₃) moiety at the C3 position.

Its synthesis likely involves multi-step heterocyclization and carboxamide coupling, as inferred from analogous spiro-compound syntheses .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-16-6-7-18(14-17(16)2)22-23(33-5)28-25(27-22)10-12-29(13-11-25)24(30)26-20-9-8-19(31-3)15-21(20)32-4/h6-9,14-15H,10-13H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBVHZFXYSZKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)N=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound with potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique spiro structure that incorporates multiple functional groups, which may contribute to its biological activity. The molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, and it has a molecular weight of approximately 392.49 g/mol.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies have shown that certain N-aryl substituted compounds demonstrate potent activity against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity Comparison

CompoundActivity AgainstMIC (μg/mL)
N-(2,4-dimethoxyphenyl) derivativeStaphylococcus aureus0.125 - 2
N-(3,4-dimethylphenyl) derivativeE. coliNot effective
Other related compoundsVarious Gram-positiveVariable

Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as topoisomerase inhibition and apoptosis induction. Studies have demonstrated that analogs of triazole derivatives exhibit cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .

Table 2: Anticancer Activity

CompoundCell LineIC50 (μM)
N-(2,4-dimethoxyphenyl) derivativeHCT-1166.2
N-(3,4-dimethylphenyl) derivativeT47D27.3
Other triazole derivativesVariousVariable

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial RNA polymerase, which is crucial for bacterial survival .
  • Interference with DNA Replication : The triazole ring structure is known for its ability to intercalate with DNA or inhibit topoisomerases involved in DNA replication .
  • Induction of Apoptosis : Some studies suggest that compounds with similar scaffolds can induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies

A notable study synthesized a series of triazole derivatives and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that specific modifications to the triazole ring could enhance antimicrobial and anticancer properties significantly .

Example Case Study

  • Study Title : "Synthesis and Biological Evaluation of Novel Triazole Derivatives"
  • Findings : The study found that specific substitutions on the triazole ring improved both antibacterial and anticancer efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazaspiro[4.5]decane derivatives and other spirocyclic carboxamides. Key differences in substituents, heteroatom arrangements, and inferred properties are highlighted.

Table 1: Structural Comparison of Selected Spirocyclic Carboxamides

Compound Name Core Structure Substituents (Positions) Key Functional Groups
N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 1,4,8-triazaspiro[4.5]decane 2,4-dimethoxyphenyl (N-terminal); 3,4-dimethylphenyl (C2); methylthio (C3) Methoxy, methyl, methylthio
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-triazaspiro[4.5]decane 3-(trifluoromethyl)phenyl (N-terminal); propyl (C3); dioxo groups (C2, C4) Trifluoromethyl, dioxo, propyl
5-Methyl-N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide 1-thia-4-azaspiro[4.5]decane 3-phenylindole (C-terminal); phenyl (C8); oxo (C3) Indole, oxo, phenyl
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 1,4,8-triazaspiro[4.5]decane 2,5-dimethoxyphenyl (N-terminal); 4-methoxyphenyl (C2); methylsulfanyl (C3) Methoxy (multiple positions), methylthio

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The methylthio group in the target compound and its analog may enhance lipophilicity and metabolic stability compared to oxygen-containing analogs (e.g., oxo or methoxy groups in ).

Heteroatom Arrangements: Replacement of sulfur with oxygen (e.g., oxo group in ) reduces thioether-mediated interactions, which are critical for covalent or hydrophobic binding in some enzyme systems.

Synthetic Complexity :

  • Compounds with multiple methoxy groups (target compound, ) require regioselective substitution, increasing synthetic difficulty compared to simpler alkyl-substituted analogs like .
  • The spirocyclic indole system in introduces additional aromaticity, which may complicate purification but improve fluorescence properties for imaging applications.

The 2,4-dimethoxyphenyl group in the target compound may confer selectivity toward cytochrome P450 enzymes, as similar motifs are known to interact with heme iron centers .

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